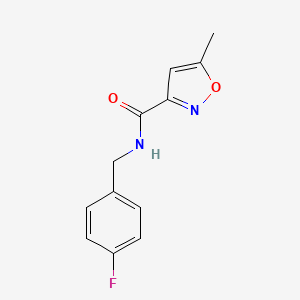
N'-(4-氟苯亚甲基)-2-(2-喹啉硫基)乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide often involves intricate steps that target the incorporation of specific functional groups to achieve desired chemical properties. For instance, the synthesis of fluoroquinolones, a related class, involves multiple steps, including the incorporation of a fluorine atom at specific positions to enhance pharmacological activity (Charushin, Nosova, Lipunova, & Chupakhin, 2014)(Charushin et al., 2014). Although not directly related to the synthesis of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide, these methodologies can provide a foundation for understanding the synthetic approaches that might be used for such compounds.
Molecular Structure Analysis
The molecular structure of compounds containing quinoline or fluorine is critical for their chemical behavior and reactivity. Structural analyses typically involve X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms and the conformation of the molecule. For quinoline-based compounds, structural modifications can significantly influence their chemical and physical properties, including their reactivity and interaction with biological systems (Dey, Al Kobaisi, & Bhosale, 2018)(Dey et al., 2018).
Chemical Reactions and Properties
The reactivity of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide and similar compounds is influenced by their functional groups. For example, the presence of a fluorine atom can affect the electron distribution within the molecule, impacting its reactivity in chemical reactions. Quinoline derivatives are known for their ability to undergo various chemical transformations, including cyclization reactions and nucleophilic substitutions, which are essential for creating complex molecular architectures (Patra & Kar, 2021)(Patra & Kar, 2021).
Physical Properties Analysis
The physical properties of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide, such as solubility, melting point, and stability, are crucial for its handling and potential applications. These properties are often determined experimentally through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the interactions of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide with its environment. Studies on related compounds, such as fluoroquinolones, provide insights into the potential chemical behavior of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide, especially in terms of its interaction with biological molecules (Charushin et al., 2014)(Charushin et al., 2014).
科学研究应用
氟喹诺酮类抗生素与神经肌肉传递
氟喹诺酮类由于其氟化喹诺酮结构,其广谱抗生素特性已被广泛研究。研究重点关注其作用机制,包括对细菌DNA复制至关重要的细菌DNA促旋酶的的选择性抑制。然而,病例报告表明氟喹诺酮类可能加剧重症肌无力患者的肌肉无力,表明其对神经肌肉传递有影响。这些发现强调了在影响神经肌肉传递安全范围的疾病中谨慎使用氟喹诺酮类的重要性 (Sieb, 1998)。
光毒性和氟喹诺酮类
另一个研究重点是氟喹诺酮类的光毒性潜力。莫西沙星是一种在位置 8 处具有甲氧基的氟喹诺酮类,其对人体的光毒性作用已得到研究。将莫西沙星与以光毒性著称的氟喹诺酮类洛美沙星进行比较的研究表明,莫西沙星不会诱发光毒性,突出了结构对氟喹诺酮类副作用和安全性特征的影响 (Man, Murphy, & Ferguson, 1999)。
对氟喹诺酮类的耐药性
大肠杆菌等病原体对氟喹诺酮类的耐药性不断增强,特别是对左氧氟沙星耐药的菌株,这给临床环境带来了重大挑战。这种耐药性影响了氟喹诺酮类作为预防性抗菌剂在超声引导下经直肠前列腺活检等手术中的有效性。研究表明氟喹诺酮类耐药菌株有所增加,需要替代治疗策略,并强调了开发具有更广泛活性范围和更好患者耐受性的新化合物的必要性 (Miura 等,2008)。
属性
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-15-8-5-13(6-9-15)11-20-22-17(23)12-24-18-10-7-14-3-1-2-4-16(14)21-18/h1-11H,12H2,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYGWLJJKBRGOB-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)
![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)
![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)
![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)


![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)